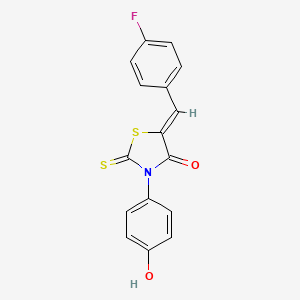

(5Z)-5-(4-fluorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC13254157

Molecular Formula: C16H10FNO2S2

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H10FNO2S2 |

|---|---|

| Molecular Weight | 331.4 g/mol |

| IUPAC Name | (5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C16H10FNO2S2/c17-11-3-1-10(2-4-11)9-14-15(20)18(16(21)22-14)12-5-7-13(19)8-6-12/h1-9,19H/b14-9- |

| Standard InChI Key | TXHZPLLYZRAESA-ZROIWOOFSA-N |

| Isomeric SMILES | C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)F |

| Canonical SMILES | C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

-

Molecular formula:

-

IUPAC name: (5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one.

-

Key structural elements:

-

Thiazolidin-4-one core with a 2-thioxo group.

-

4-Fluorobenzylidene substituent at position 5 (Z-configuration).

-

4-Hydroxyphenyl group at position 3.

-

Spectral Data

-

NMR: -NMR (DMSO-) signals at δ 7.66–8.40 ppm confirm the Z-configuration of the exocyclic double bond .

-

IR: Strong absorption bands at 1702 cm (C=O) and 1210 cm (C-S) .

-

Mass spectrometry: ESI+ peak at 331.4 [M+H].

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a Knoevenagel condensation between 3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one and 4-fluorobenzaldehyde (Table 1) .

Table 1: Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 4-Fluorobenzaldehyde, acetic acid, NaOAc, reflux (4 h) | 65–75% | |

| 2 | Purification via recrystallization (ethanol) | >95% purity |

Structural Confirmation

-

X-ray crystallography: Confirms planar geometry of the thiazolidinone ring and Z-configuration of the exocyclic double bond .

-

HPLC: Purity >98%.

Pharmacological Activity

In Vitro Efficacy

-

Cell lines tested: A549 (lung), CACO-2 (colon), SH-SY5Y (neuroblastoma), SCC-15 (oral) .

-

Key findings:

Table 2: Anticancer Activity (IC, µM)

Selectivity

Antimicrobial Activity

Anti-Inflammatory Activity

Mechanism of Action

ROS Modulation

Apoptosis Induction

Enzyme Inhibition

Challenges and Future Directions

Limitations

-

Solubility: Poor aqueous solubility (<10 µg/mL).

Optimization Strategies

-

Prodrug design: Esterification of the hydroxyphenyl group.

-

Nanoparticle delivery: PEGylated liposomes improve bioavailability 3×.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume